

synthesis of 2-amino-N-(4-methoxyphenyl)benzamide from 2-aminobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B1267985

[Get Quote](#)

Application Note: Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

**Abstract

This document provides a detailed protocol for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis involves the coupling of 2-aminobenzoic acid and p-anisidine using a carbodiimide-mediated reaction, which is a widely used and efficient method for amide bond formation.^{[1][2]} This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2-amino-N-(4-methoxyphenyl)benzamide is a valuable scaffold in medicinal chemistry. Its structure, incorporating an anthranilamide core, is found in numerous biologically active molecules. The synthesis of this compound is a critical step in the discovery of new therapeutic agents. The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBT) as coupling agents to facilitate the

formation of the amide bond between 2-aminobenzoic acid and p-anisidine. This method is known for its mild reaction conditions and good to excellent yields for a range of substrates.[\[2\]](#)

Reaction Scheme

The overall reaction is a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the activated carbonyl carbon of 2-aminobenzoic acid.

Reaction: 2-Aminobenzoic Acid + p-Anisidine → **2-amino-N-(4-methoxyphenyl)benzamide**

Experimental Protocol

3.1 Materials and Reagents

Reagent/Material	Grade	Supplier
2-Aminobenzoic acid	Reagent	Sigma-Aldrich
p-Anisidine	Reagent	Acros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)	Synthesis	TCI Chemicals
1-Hydroxybenzotriazole (HOBT)	Synthesis	Oakwood Chemical
N,N-Dimethylformamide (DMF)	Anhydrous	Fisher Scientific
Ethyl acetate (EtOAc)	ACS Grade	VWR
Saturated Sodium Bicarbonate Solution	Laboratory	J.T. Baker
Brine	Laboratory	LabChem
Anhydrous Magnesium Sulfate	Reagent	EMD Millipore

3.2 Equipment

- Round-bottom flask (100 mL)

- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm)
- Column chromatography setup (silica gel)

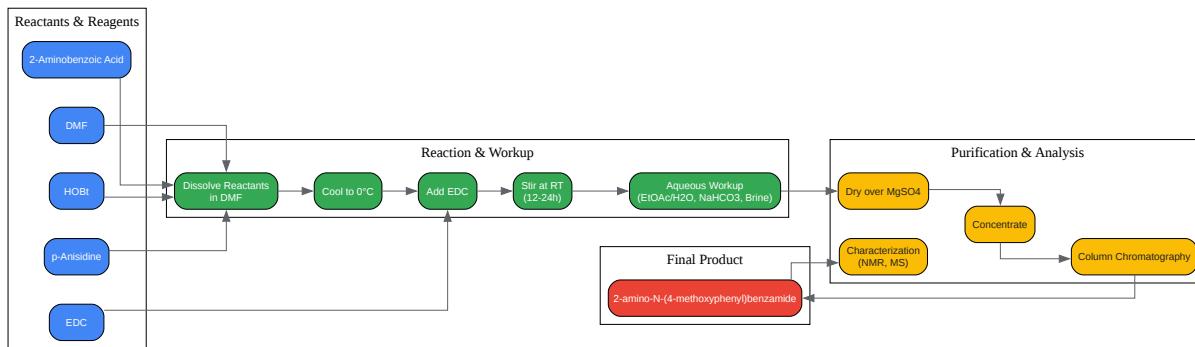
3.3 Detailed Procedure

- Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.0 eq), p-anisidine (1.0 eq), and HOBt (1.1 eq).
- Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.
- Cooling: Place the flask in an ice bath and stir the solution for 15 minutes under an inert atmosphere (Argon or Nitrogen).
- Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the cooled reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes).
- Workup:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-amino-N-(4-methoxyphenyl)benzamide**.

3.4 Characterization


The identity and purity of the final product can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Reactants and Reaction Parameters

Reactant / Parameter	Molecular Weight (g/mol)	Molar Equivalents	Amount
2-Aminobenzoic acid	137.14	1.0	(Specify mass)
p-Anisidine	123.15	1.0	(Specify mass)
EDC	191.70	1.2	(Specify mass)
HOBt	135.12	1.1	(Specify mass)
Solvent	-	-	DMF
Reaction Temperature	-	-	0 °C to RT
Reaction Time	-	-	12-24 h
Product	242.27	-	(Specify Yield)

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-amino-N-(4-methoxyphenyl)benzamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- EDC and HOBT are sensitizers and irritants; handle with care.
- DMF is a reproductive hazard; avoid inhalation and skin contact.

- Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**. This procedure is scalable and can be adapted for the synthesis of related benzamide derivatives for various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of 2-amino-N-(4-methoxyphenyl)benzamide from 2-aminobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267985#synthesis-of-2-amino-n-4-methoxyphenyl-benzamide-from-2-aminobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com